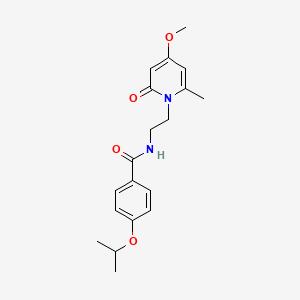

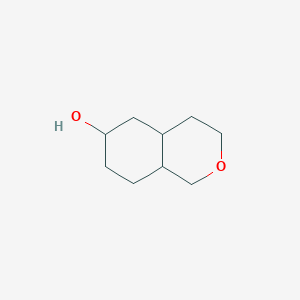

![molecular formula C21H18O5 B2672698 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-64-3](/img/structure/B2672698.png)

3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of chalcones, which are key intermediate products in the synthesis of various heterocyclic compounds . Chalcones have been studied for their potential in regio- and stereoselective synthesis of five-membered heterocyclic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through 1,3-dipolar cycloaddition reactions . These reactions can efficiently assemble complex molecules from available initial compounds .Chemical Reactions Analysis

Chalcones, to which this compound is related, have been involved in [2+3]-cycloaddition reactions with nitrones, leading to the formation of isoxazolidine derivatives .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Antimicrobial Activity of Coumarin Derivatives : Vyas et al. (2009) synthesized complexes of coumarin derivatives with various metals (Cu(II), Ni(II), Fe(II), Co(II), and Mn(II)) and evaluated their antimicrobial activities. These compounds showed enhanced activity upon coordination of metals, indicating potential for developing novel antimicrobial agents (Vyas, Nimavat, Jani, & Hathi, 2009).

Catalysis and Organic Synthesis

- Catalytic Synthesis of Warfarin Analogues : Alonzi et al. (2014) reported the use of novel polystyrene-supported catalysts in the Michael addition for synthesizing Warfarin and its analogues. This showcases the utility of related coumarin compounds in facilitating organic reactions, particularly in environmentally friendly conditions (Alonzi et al., 2014).

Photochemistry

- Phototransformation Studies : Khanna et al. (2015) explored the phototransformation of certain 3-alkoxychromenones, leading to products with exotic tetracyclic scaffolds. These findings contribute to the understanding of photochemical behaviors and could inform the development of photo-responsive materials (Khanna, Dalal, Kumar, & Kamboj, 2015).

Chemical Synthesis and Characterization

- Synthesis of Novel Crown Ethers : Bulut and Erk (2001) synthesized crown ether derivatives of chromenones, which were then studied for their ability to form complexes with various cations. This research highlights the potential of chromenone derivatives in creating selective ion receptors, which can be applied in sensors or separation processes (Bulut & Erk, 2001).

Propriétés

IUPAC Name |

3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-3-25-19-11-9-14(12-20(19)24-2)8-10-17(22)16-13-15-6-4-5-7-18(15)26-21(16)23/h4-13H,3H2,1-2H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGYOIOHGGNQLD-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2672616.png)

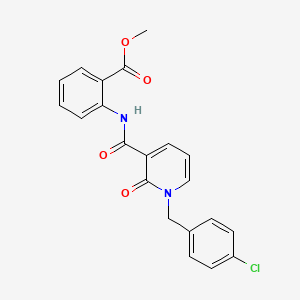

![N-(2-chlorobenzyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2672620.png)

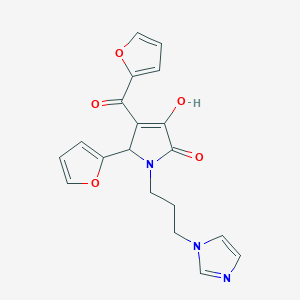

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2672626.png)

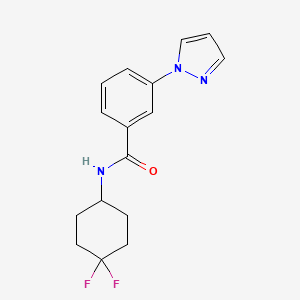

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2672629.png)

![4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2672632.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-3-tosylquinolin-4-amine](/img/structure/B2672633.png)